1,3-Isobenzofurandione, tetrahydromethyl-

Description

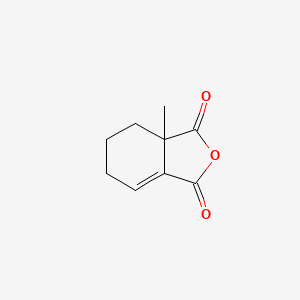

1,3-Isobenzofurandione, tetrahydromethyl- (CAS 11070-44-3), also known as methyltetrahydrophthalic anhydride (MTHPA), is a cyclic anhydride derived from hydrogenated phthalic anhydride. Its structure consists of a cyclohexene ring fused to a furandione moiety, with a methyl substituent at the 3a position (or equivalent, depending on isomerism) . This compound is a colorless to pale yellow liquid or low-melting solid, widely utilized as a hardener for epoxy resins in industrial applications due to its low volatility and excellent thermal stability . Its molecular formula is C₉H₁₀O₃, and it is commercially available in various isomeric forms (e.g., cis/trans), which influence its reactivity and physical properties .

Structure

3D Structure

Properties

IUPAC Name |

3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYDTBZMMPQJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860089 | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.003 [mmHg] | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11070-44-3, 75910-60-0 | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1,3-Isobenzofurandione, tetrahydromethyl- can be synthesized through the hydrogenation of 1,3-isobenzofurandione. This process involves the addition of hydrogen atoms to the benzofurandione ring system, resulting in the formation of the tetrahydro derivative . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1,3-Isobenzofurandione, tetrahydromethyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and General Information

- Chemical Structure : 1,3-Isobenzofurandione, tetrahydromethyl- is characterized by a unique structural motif that allows for various functionalizations.

- Physical Properties : It typically appears as a colorless or light yellow liquid and has low volatility and toxicity, making it suitable for various applications.

Epoxy Resin Hardener

One of the primary uses of tetrahydromethyl-1,3-isobenzofurandione is as a hardener for epoxy resins. Its properties contribute to:

- Enhanced Performance : It provides excellent performance in terms of long-term storage at room temperature and low freezing points.

- Applications : Commonly used in:

Environmental Impact

The compound is known to hydrolyze into dibasic acids upon exposure to water, which influences its environmental persistence and toxicity. Studies indicated:

- Aquatic Toxicity : The EC50 values for daphnids were reported at 130 mg/l for immobility after 48 hours, indicating moderate toxicity to aquatic organisms .

- Production Volumes : In Japan, production volumes were estimated at approximately 8,000 t/y, with global production around 20,000 t/y .

Cancer Research

Recent studies have highlighted the potential of tetrahydromethyl-1,3-isobenzofurandione derivatives in cancer treatment:

- Cytotoxic Activity : Compounds derived from this structure have shown selective cytotoxic effects against leukemia cell lines. For instance:

- A series of synthesized compounds demonstrated the ability to induce apoptosis selectively in leukemic cells without affecting normal peripheral blood mononuclear cells (PBMC).

Immunomodulatory Agents

Further research has indicated that these compounds could serve as immunomodulatory agents:

- Mechanism of Action : Some derivatives were found to inhibit perforin, a protein essential for lymphocyte activity, suggesting their potential use in modulating immune responses without toxicity to immune cells.

Toxicological Profile

The toxicological assessment of tetrahydromethyl-1,3-isobenzofurandione indicates:

- Acute Toxicity : The LD50 values ranged from 1900 mg/kg to greater than 2000 mg/kg in rat studies, indicating low acute toxicity but potential irritant effects on skin and eyes .

- Sensitization Potential : Evidence suggests it may have sensitizing potential in humans based on occupational exposure studies .

Summary of Findings

The applications of 1,3-Isobenzofurandione, tetrahydromethyl-, span across industrial and pharmacological fields:

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Industrial | Hardener for epoxy resins | Low volatility; excellent performance |

| Environmental | Aquatic toxicity studies | EC50 values indicate moderate toxicity |

| Pharmacology | Cancer treatment (leukemia) | Induces apoptosis selectively in cancer cells |

| Immunology | Potential immunomodulatory agent | Inhibits perforin activity without toxicity |

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, tetrahydromethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,3-Isobenzofurandione Derivatives

| Compound Name | CAS Number | Substituents/Modifications | Core Structure |

|---|---|---|---|

| 1,3-Isobenzofurandione, tetrahydromethyl- | 11070-44-3 | Methyl group on hydrogenated cyclohexene | Cyclohexene-furan dione |

| Phthalic anhydride | 85-44-9 | Aromatic benzene ring | Benzene-furan dione |

| cis-Tetrahydrophthalic anhydride | 935-79-5 | Fully hydrogenated cyclohexane ring | Cyclohexane-furan dione |

| 5,5'-Trifluoroethylidene bis-1,3-Isobenzofurandione | 32240-73-6 | Trifluoromethyl groups | Aromatic with CF₃ bridges |

| 4,5,6,7-Tetrachloro-1,3-Isobenzofurandione | 117088 | Chlorine substituents | Halogenated benzene |

Structural Insights :

- Aromatic vs. Hydrogenated Cores : Phthalic anhydride (CAS 85-44-9) retains an aromatic benzene ring, making it more reactive in electrophilic substitutions but less thermally stable than its hydrogenated counterparts like tetrahydromethyl-1,3-Isobenzofurandione .

- Substituent Effects: The methyl group in tetrahydromethyl-1,3-Isobenzofurandione reduces ring strain compared to non-substituted analogs (e.g., cis-tetrahydrophthalic anhydride), enhancing stability during epoxy curing . Halogenated derivatives (e.g., tetrachloro or trifluoro) exhibit increased thermal resistance but higher environmental persistence .

Table 2: Reactivity and Industrial Uses

Reactivity Comparisons :

- Epoxy Curing : Tetrahydromethyl-1,3-Isobenzofurandione’s slower curing kinetics reduce exothermic heat generation compared to phthalic anhydride, making it safer for large-scale industrial applications .

- Halogenated Derivatives : Compounds like 5,5'-trifluoroethylidene bis-1,3-Isobenzofurandione (CAS 32240-73-6) exhibit superior resistance to hydrolysis and UV degradation, suited for harsh environments .

Biological Activity

1,3-Isobenzofurandione, tetrahydromethyl- (commonly known as Methyltetrahydrophthalic Anhydride or MTHPA) is an organic compound with significant industrial applications, particularly in the field of polymer chemistry. This article focuses on its biological activity, including its toxicity, potential health effects, and regulatory considerations.

- Molecular Formula : C9H10O3

- Molecular Weight : Approximately 166.18 g/mol

- CAS Number : 11070-44-3

The compound features a bicyclic structure with a dione functional group, which contributes to its reactivity and applications in various chemical processes.

Acute Toxicity

1,3-Isobenzofurandione, tetrahydromethyl- exhibits low acute toxicity. Key findings from toxicological studies include:

| Endpoint | Result | |

|---|---|---|

| Acute oral toxicity (rat) | LD50 > 2000 mg/kg bw | Low toxicity |

| Acute dermal toxicity (rat) | LD50 > 2000 mg/kg bw | Low toxicity |

| Skin irritation (rabbit) | Irritating | Causes skin irritation |

| Eye irritation (rabbit) | Irritating | Causes serious eye damage |

| Skin sensitization | Evidence of sensitization | May cause allergic reactions |

These results indicate that while MTHPA is generally considered low in acute toxicity, it poses risks for skin and eye irritation and potential sensitization upon exposure .

Repeated Dose Toxicity

In repeated dose studies, the following observations were made:

- NOAEL (No Observed Adverse Effect Level) :

- Systemic toxicity: 100 mg/kg bw/day

- Reproductive/developmental toxicity: 300 mg/kg bw/day

At higher doses (300 mg/kg bw/day), adverse effects were noted, including inflammation of the forestomach mucosa and altered clinical chemistry parameters .

Mutagenicity and Genotoxicity

Studies on mutagenicity have shown that MTHPA does not exhibit mutagenic properties in bacterial reverse mutation tests and in vitro chromosome aberration tests. Specifically:

- Bacterial reverse mutation : Non-mutagenic

- In vitro chromosome aberration : Non-genotoxic at concentrations up to 1520 µg/mL .

Respiratory Sensitization

Evidence suggests that MTHPA can cause respiratory sensitization. Occupational studies have reported symptoms such as asthma and allergic rhinitis among workers exposed to the compound. Elevated antibody levels in the lungs have also been documented .

Regulatory Considerations

MTHPA is classified under various regulatory frameworks due to its potential health hazards:

- GHS Classification :

- Skin sensitization (Category 1)

- Serious eye damage/eye irritation (Category 1)

- Respiratory sensitization (Category 1)

These classifications highlight the need for careful handling and exposure monitoring in occupational settings .

Applications in Industry

MTHPA serves as a curing agent for epoxy resins and is utilized in the production of bio-based polymers. Its incorporation into bio-derived monomers aims to enhance material performance while contributing to sustainability in polymer science .

Case Studies

Several case studies illustrate the biological activity and health impacts of MTHPA:

-

Occupational Exposure Study :

- A study involving workers exposed to MTHPA revealed a correlation between exposure levels and respiratory symptoms. The findings emphasized the importance of monitoring air quality and implementing safety measures in workplaces where MTHPA is used.

-

Dermal Sensitization Assessment :

- In a clinical study assessing skin sensitization, a small percentage of participants exhibited allergic reactions upon exposure to MTHPA-containing materials. This underscores the need for patch testing when introducing new materials containing this compound into consumer products.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,3-Isobenzofurandione derivatives, and how should spectral data be interpreted?

- Methodological Answer : Use infrared (IR) spectroscopy to identify carbonyl (C=O) and cyclic ether (C-O-C) functional groups. Reference digitized IR spectra from the Coblentz Society, which provide key absorbance bands (e.g., 1770–1820 cm⁻¹ for cyclic anhydrides) . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with X-ray crystallography data from supplementary experimental sections of published syntheses . Cross-validate spectral data against databases like the NIST Chemistry WebBook to resolve ambiguities .

Q. How can researchers optimize the synthesis of 1,3-Isobenzofurandione derivatives to minimize byproducts?

- Methodological Answer : Follow protocols for analogous compounds, such as reacting tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) under inert conditions . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of triethylamine (Et₃N) to suppress side reactions. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. What safety protocols are critical when handling tetrahydromethyl-1,3-Isobenzofurandione in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) specifying 100% purity and hazards (e.g., irritant properties). Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact and store in airtight containers at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives (e.g., hexahydro vs. tetrahydromethyl isomers)?

- Methodological Answer : Compare digitized IR spectra (e.g., Coblentz NO. 970) with resolution parameters (4 cm⁻¹) to distinguish subtle differences in ring strain or substituent effects . Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and computational tools (DFT) to model vibrational modes. Cross-reference with NIST’s thermodynamic databases for stability trends .

Q. What experimental strategies ensure the stability of 1,3-Isobenzofurandione derivatives under varying environmental conditions (e.g., humidity, light)?

- Methodological Answer : Conduct accelerated aging studies by exposing samples to controlled humidity (e.g., 75% RH) and UV light. Analyze degradation products via gas chromatography-mass spectrometry (GC-MS). Surface chemistry studies suggest adsorption on silica or alumina may stabilize the compound .

Q. How can researchers address challenges in derivatizing the tetrahydromethyl group for functional material applications?

- Methodological Answer : Employ regioselective alkylation or acylation reactions. For example, use Grignard reagents to modify the methyl group, as demonstrated in tetrahydrofuran-based syntheses of structurally related opioids . Monitor steric hindrance using X-ray crystallography and adjust reaction temperatures to prevent ring-opening side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.